trans-4-{4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB) is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). [] This compound is a synthetic molecule, not found naturally. [] t-TUCB has emerged as a valuable tool in scientific research, particularly in investigating the roles of sEH and its substrates, epoxy fatty acids, in various physiological and pathological processes. [, ]
t-TUCB is a urea derivative containing a trans-cyclohexyl ring that links a benzoic acid moiety with a trifluoromethoxyphenyl urea group. [, ] This structure is characteristic of many potent sEH inhibitors and is believed to be important for their activity. The specific arrangement of these functional groups within the t-TUCB molecule allows it to bind with high affinity and selectivity to the active site of sEH, thereby inhibiting its enzymatic activity.
t-TUCB exerts its biological effects by inhibiting sEH, an enzyme that degrades epoxy fatty acids (EpFAs) into their corresponding diols. [, , , , , , , , , , , , , , , , , , , , , ] EpFAs are signaling molecules with diverse biological activities, including anti-inflammatory, analgesic, and vasodilatory effects. By inhibiting sEH, t-TUCB increases the levels of endogenous EpFAs, thereby promoting their beneficial effects.
Obesity and Metabolic Disorders: t-TUCB has been shown to promote brown adipose tissue (BAT) activity and reduce serum triglycerides in diet-induced obese mice. [, , ] It also appears to improve glucose tolerance and fasting glucose levels when combined with specific n-3 epoxides. [] Furthermore, t-TUCB shows potential in attenuating obesity-induced NAFLD by suppressing fat accumulation and inflammation in the liver. []
Pain Management: t-TUCB displays significant analgesic effects in animal models of inflammatory and neuropathic pain. [, , , ] This includes reducing pain scores in horses with laminitis and experimentally induced synovitis. [, ] It has also demonstrated efficacy in minimizing ischemia-reperfusion-induced cardiac damage in rats with hypertension and diabetes. []
Inflammatory Diseases: t-TUCB exhibits anti-inflammatory properties in various models, including smoke-induced chronic obstructive pulmonary disease, allergen-induced airway inflammation, and food allergen-induced gastrointestinal inflammation. [, , , ] It also appears to protect chondrocytes from cytokine-induced apoptosis and stimulate collagen synthesis in a model of joint inflammation. []
Liver Fibrosis: Research suggests that t-TUCB can alleviate liver fibrosis and portal pressure in a rat model of carbon tetrachloride-induced cirrhosis. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2